7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a triazolo-pyrimidine core substituted with a 4-hydroxyphenyl group at position 7 and a carboxylic acid moiety at position 4. Such characteristics make it a candidate for pharmaceutical and agrochemical applications, particularly in antimicrobial and antiviral research .
Properties
Molecular Formula |
C12H10N4O3 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
7-(4-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H10N4O3/c17-8-3-1-7(2-4-8)10-5-9(11(18)19)15-12-13-6-14-16(10)12/h1-6,10,17H,(H,18,19)(H,13,14,15) |
InChI Key |
DDDSBTYTEZUZSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst, followed by cyclization and carboxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the triazolo-pyrimidine ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the desired compound through a tandem reaction mechanism .
Chemical Reactions Analysis
Types of Reactions
7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazolo-pyrimidine ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, dihydro derivatives from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has shown promise as an antimicrobial agent. Studies have demonstrated its activity against multidrug-resistant bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and possibly other conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and ability to form stable derivatives make it suitable for applications in material science and related fields.
Mechanism of Action
The mechanism of action of 7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes or disrupt cell wall synthesis, leading to the death of the bacterial cells. The exact molecular pathways and targets are still under investigation, but its activity against multidrug-resistant strains suggests a unique mode of action that differs from traditional antibiotics .
Comparison with Similar Compounds
The triazolo[1,5-a]pyrimidine scaffold is highly versatile, with substitutions at positions 5 and 7 significantly altering chemical behavior and bioactivity. Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Comparisons
Table 1: Key Structural Features and Properties
Pharmacological and Agrochemical Potential
- Agrochemical Use : Isopropyl and chlorophenyl variants exhibit higher membrane permeability, making them suitable for herbicide development .
Challenges and Limitations
- Target Compound: The phenolic -OH group may lead to oxidative degradation under acidic/alkaline conditions, requiring stabilization via formulation .
- Chlorophenyl Analogues : Environmental persistence due to Cl substituents raises regulatory concerns .
Future Studies :
Stability Testing : Evaluate the target compound’s shelf-life under varying pH and temperature conditions.
Mechanistic Studies : Investigate interactions with biological targets (e.g., viral proteases) via molecular docking.
Scale-Up : Adapt TMDP-based synthesis for industrial-scale production .
Biological Activity
7-(4-Hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C14H14N4O3
- Molecular Weight : 286.29 g/mol
- CAS Number : 1010930-55-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Similar compounds in the triazolopyrimidine class have been shown to inhibit key enzymes involved in cellular processes. For instance, they can inhibit tubulin polymerization, leading to disruption in cell division and proliferation of cancer cells .
- Antimicrobial Activity : The compound exhibits antimicrobial properties against a range of pathogens. It has been studied for its potential use in treating infections caused by resistant strains of bacteria and fungi .
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). It achieves this by triggering cell cycle arrest and modulating apoptotic pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 and HCT-116 cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Inhibition | Inhibits tubulin polymerization |
Case Studies
- Anticancer Activity : A study conducted on the effects of the compound on breast cancer cells revealed that it significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspases and upregulation of pro-apoptotic proteins, indicating a strong potential for further development as an anticancer agent.
- Antimicrobial Efficacy : In another study focusing on the antimicrobial properties of similar triazolopyrimidine derivatives, it was found that these compounds exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the triazolopyrimidine structure can enhance antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
